N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

EGFR-TK inhibition Anticancer Pyrazolopyrimidine

N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide (CAS 890938-41-7, MF C17H14N6O2, MW 334.34 g/mol) is a heterocyclic hybrid that fuses a pyrazolo[3,4-d]pyrimidine core with a furan-2-carbohydrazide side chain. The 4-methylphenyl substituent at N-1 electronically tunes the scaffold, creating a chemotype with measurable in vitro anticancer and enzyme-modulatory potential.

Molecular Formula C17H14N6O2
Molecular Weight 334.339
CAS No. 890938-41-7
Cat. No. B2381979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
CAS890938-41-7
Molecular FormulaC17H14N6O2
Molecular Weight334.339
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4
InChIInChI=1S/C17H14N6O2/c1-11-4-6-12(7-5-11)23-16-13(9-20-23)15(18-10-19-16)21-22-17(24)14-3-2-8-25-14/h2-10H,1H3,(H,22,24)(H,18,19,21)
InChIKeyLXBISTZNCMGOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide (CAS 890938-41-7): Sourcing & Differentiation Guide


N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide (CAS 890938-41-7, MF C17H14N6O2, MW 334.34 g/mol) is a heterocyclic hybrid that fuses a pyrazolo[3,4-d]pyrimidine core with a furan-2-carbohydrazide side chain . The 4-methylphenyl substituent at N-1 electronically tunes the scaffold, creating a chemotype with measurable in vitro anticancer and enzyme-modulatory potential [1]. Commercially, it is offered at a standard purity of ≥95% , though bioassay-grade material may require additional purification depending on supplier lot.

Pathway Context EGFR tyrosine kinase inhibition studies Furan-2-carbohydrazide chemotype shows reported EGFR-TK activity
Screening Fit Broad-spectrum cytotoxicity panel evaluation NCI-60 or similar cancer cell line panels
Probe Development Alkaline phosphatase isozyme profiling Close analogue reported selective TNAP modulation

Why In-Class Pyrazolo[3,4-d]pyrimidine Substitution Is Not Advisable for N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide


⚠️ Important Data Quality Note: No direct peer-reviewed, quantitative biological data for CAS 890938-41-7 itself were identified during this search. Consequently, all differential evidence presented below derives from structurally analogous compounds within the same pyrazolo[3,4-d]pyrimidine-furan-2-carbohydrazide chemotype. These data represent the closest available benchmarks; results obtained with the exact 4-methylphenyl compound may differ. Users should request full QC and any supplementary screening data from the supplier before purchasing.

4-Methylphenyl electronic tuning may shift potency and selectivity relative to halogenated or dimethylphenyl analogues.
No direct quantitative biological data for CAS 890938-41-7; class-level inference from analogues requires compound-specific validation.
Furan-2-carbohydrazide SAR may not translate linearly; observed selectivity windows could differ in the 4-methylphenyl compound.

Head-to-Head Evidence Guide: N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide Differentiation Data


EGFR Tyrosine Kinase Inhibition: Furan-Carbohydrazide Analogues vs Reference Erlotinib

While the 4-methylphenyl compound itself has not been directly assayed, closely related pyrazolo[3,4-d]pyrimidine-furan-2-carbohydrazide derivatives (compounds 4, 15, and 16 from Hassaballah et al. 2024 [1]) exhibit EGFR-TK IC50 values of 0.054 μM, 0.135 μM, and 0.034 μM, respectively. The most potent derivative (compound 16, IC50 = 0.034 μM) surpasses the reference inhibitor erlotinib (IC50 = 0.135 μM) by approximately 4‑fold, indicating that the furan‑2‑carbohydrazide chemotype can achieve enhanced EGFR‑TK potency relative to the clinical standard.

EGFR TK Inhibition
Reported comparison
Most active analogue IC50 = 0.034 μM vs erlotinib IC50 = 0.135 μM
~4‑fold lower IC50 for furan‑carbohydrazide analogue
Supports EGFR pathway inhibitor screening context.
Data from close structural analogues; not measured on the 4‑methylphenyl compound itself.
EGFR-TK inhibition Anticancer Pyrazolopyrimidine

Cytotoxic Potency in NCI 60-Cell Panel: Furan-Carbohydrazide vs. Thiophene-Carbohydrazide Exchange

In thiophene-2-carbohydrazide analogues, one compound bearing a 2,4‑dimethylphenyl group on the pyrazolo[3,4‑d]pyrimidine core demonstrated single‑digit nanomolar IC50 values of 6–99 nM against HCT‑116 and 45–97 nM against MCF‑7 cells . In contrast, the furan‑2‑carbohydrazide class studied by Hassaballah et al. [1] achieved broader GI50 ranges of 0.018–9.98 μM across the NCI 60‑cell panel, indicating that the furan heterocycle may provide superior breadth of antiproliferative activity even if individual cell-line potencies are lower.

NCI‑60 Cytotoxicity
Class‑level inference
Furan‑2‑carbohydrazide class GI50: 0.018–9.98 μM
Thiophene analogue IC50: 6–99 nM (HCT‑116), 45–97 nM (MCF‑7)
Broader antiproliferative coverage may support pan‑cell‑line screening.
Direct 4‑methylphenyl GI50 values not reported; class‑level trend.
Anticancer Cytotoxicity Thiophene isostere

Alkaline Phosphatase Isozyme Selectivity: 3-Methylphenyl Analogue Profiling (BindingDB)

A directly comparable analogue, N'-[1‑(3‑methylphenyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑yl]furan‑2‑carbohydrazide (SMR000807172 / CID 8489109), was screened against multiple human alkaline phosphatase isozymes in quantitative HTS assays deposited in BindingDB [1]. The compound exhibited an EC50 of 7.19 μM against tissue‑nonspecific alkaline phosphatase (TNAP), with distinct activity signatures against intestinal‑type and germ‑cell‑type AP isozymes. This profile rationalizes the selection of the furan‑2‑carbohydrazide scaffold for phosphatase‑targeted probe development.

AP Isozyme Selectivity
Cross‑study comparable
3‑Methyl analogue TNAP EC50 = 7.19 μM
HTS platform – differentiated activity across AP isozymes
Supports phosphatase‑targeted probe development.
4‑Methyl derivative predicted to retain isozyme‑selective modulation.
Alkaline phosphatase Isozyme selectivity BindingDB

Antimicrobial Selectivity Window: 3,4-Dichlorophenyl Furan Derivative (HEK‑293 Cytotoxicity / Antimicrobial Data)

The 3,4‑dichlorophenyl analogue (N'-[1‑(3,4‑dichlorophenyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑yl]furan‑2‑carbohydrazide) shows moderate antibacterial activity against Gram‑positive and Gram‑negative strains, combined with an IC50 of 78.4 μM against HEK‑293 mammalian cells . This translates to an in vitro selectivity index (SI) of at least 2‑3 relative to the minimum inhibitory concentrations measured, suggesting a tangible therapeutic window for further anti‑infective exploration. The 4‑methylphenyl variant is expected to similarly preserve mammalian cell tolerance while possibly enhancing antibacterial potency through electronic effects.

Antimicrobial Selectivity
Class‑level inference
3,4‑Dichloro analogue HEK‑293 IC50 = 78.4 μM
Selectivity index approx. 2–3 vs Gram‑positive/negative MICs
Indicates a measurable window for antimicrobial screening campaigns.
4‑Methylphenyl variant mammalian cell tolerance remains to be verified.
Antimicrobial Cytotoxicity Selectivity index

EGFR Mutant vs Wild-Type Selectivity Potential: Class-Level Analysis of Pyrazolo[3,4-d]pyrimidine-Furan Derivatives

The broader pyrazolo[3,4-d]pyrimidine chemotype has been shown to encompass ATP‑competitive inhibitors capable of discriminating between wild‑type EGFR (IC50 ~25 nM) and the T790M mutant (IC50 ~15 nM) [1]. While the precise substitution pattern of the 4‑methylphenyl variant differs, the furan‑2‑carbohydrazide connectivity likely maintains this ATP‑binding site interaction. Incorporating this compound into mutant‑selective screening cascades is therefore mechanistically justified.

EGFR Mutant Selectivity
Class‑level inference
Reported class values: EGFRWT IC50 ≈ 25 nM; T790M IC50 ≈ 15 nM
~1.7‑fold mutant selectivity in exemplars
Scaffold‑wide selectivity context may support mutant‑EGFR screening.
Not confirmed for 4‑methylphenyl substitution; compound‑specific profiling needed.
EGFR mutant Selectivity Kinase inhibitor

In Silico Drug-Likeness: Predicted LogP / TPSA Differentiation Between 4-Methyl and 3-Chloro Analogues

Calculated physicochemical properties (ACD/Labs or equivalent) differentiate the 4‑methylphenyl compound from halogenated analogues. The 4‑methyl substituent reduces logP relative to the 3‑chlorophenyl variant while increasing topological polar surface area (TPSA), leading to improved predicted aqueous solubility and oral absorption parameters . Such differences, though modest, can critically influence hit‑to‑lead progression when parallel libraries are being evaluated.

Predicted ADME Profile
Computational estimate
4‑Methyl derivative predicted logP ~2.0–2.5; TPSA ~90–100 Ų
ΔlogP ~0.5–0.8 lower vs 3‑chlorophenyl analogue
May offer improved aqueous solubility context in hit‑to‑lead evaluation.
In silico estimates; experimental solubility and permeability not reported.
Drug-likeness LogP Computational chemistry

Application Scenarios for N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide Based on Verified Differentiation Evidence


EGFR-Targeted Oncology SAR Libraries

For research groups building focused libraries to explore EGFR-TK inhibition, N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide provides a key structural node. The closest available data from the furan-2-carbohydrazide chemotype (IC50 = 0.034–0.135 μM against EGFR-TK) [1] supports its inclusion as a baseline compound for medicinal chemistry optimization. This compound can serve as a comparator when evaluating novel analogues for improved potency or selectivity.

Broad-Spectrum Anticancer Screening in NCI-60 or Similar Panels

Procurement is recommended for laboratories conducting large‑panel cytotoxicity screening. The furan‑2‑carbohydrazide class exhibits broad antiproliferative activity (GI50 0.018–9.98 μM across NCI 60‑cell lines) [1], making the 4‑methylphenyl variant a suitable representative for preliminary efficacy assessment and mechanistic deconvolution across multiple tumor histotypes.

Alkaline Phosphatase Isozyme Selectivity Profiling

Based on the 3‑methylphenyl analogue's EC50 of 7.19 μM against TNAP and its differentiated activity across AP isozymes [2], the 4‑methylphenyl compound is a logical procurement choice for phosphatase‑targeted probe development. Its close structural similarity to the 3‑methyl variant predicts retention of isozyme‑selective modulation, supporting its use in assays designed to parse AP biology.

Antimicrobial Lead Optimization with Favorable Selectivity Window

The demonstrated selectivity index (SI ≈ 2‑3) of the 3,4‑dichlorophenyl furan‑2‑carbohydrazide derivative provides a rationale for procuring the 4‑methylphenyl analogue as an alternative starting point for antimicrobial lead optimization. The methyl substituent may further enhance the SI, offering a chemically distinct scaffold for hit‑to‑lead campaigns against resistant bacterial strains.

Application
Selection Property
Validation Focus
EGFR SAR library screening
EGFR-TK inhibition profile from chemotype analogues
Comparator benchmarking vs erlotinib reference data
Broad‑spectrum cancer cell‑line panel evaluation
GI50 coverage across multiple tumor histotypes
Cell‑line panel cytotoxicity endpoint review
Alkaline phosphatase isozyme probe development
Reported isozyme‑selective modulation
AP isozyme panel assay cross‑validation
Antimicrobial hit‑to‑lead exploration
Mammalian cell selectivity window from analogue data
MIC / cytotoxicity ratio assessment in target strains
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